molecular formula C12H11NO3 B122597 Ethyl 4-hydroxyquinoline-3-carboxylate CAS No. 52980-28-6

Ethyl 4-hydroxyquinoline-3-carboxylate

Cat. No.: B122597
CAS No.: 52980-28-6
M. Wt: 217.22 g/mol
InChI Key: YBEOYBKKSWUSBR-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxyquinoline-3-carboxylate (CAS: 26892-90-0) is a heterocyclic compound with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol . It serves as a critical intermediate in pharmaceutical synthesis, notably for the cystic fibrosis drug ivacaftor . The compound is synthesized via Gould-Jacobs cyclization, where aniline derivatives react with diethyl ethoxymethylenemalonate under thermal conditions to form the quinoline core . Key physical properties include a melting point of 270–272°C and a crystalline powder appearance .

Preparation Methods

Conrad–Limpach Reaction and Its Modifications

The Conrad–Limpach reaction remains the most widely used method for synthesizing ethyl 4-hydroxyquinoline-3-carboxylate. This cyclocondensation reaction typically involves aniline derivatives and β-keto esters. For instance, Rahn et al. demonstrated that reacting aniline with diethyl 1,3-acetonedicarboxylate in methanol or ethanol under reflux for 6 hours yields intermediate enamines, which cyclize to form the quinoline core . However, side reactions such as Knoevenagel condensation may occur if aldehydes are present, leading to byproducts like methyl 4-hydroxyquinoline-3-phenyl acrylate .

Optimizations include substituting methanol for dichloromethane (DCM) to improve yields. For example, using methanol increased the yield of ethyl 2-(4-hydroxyquinolin-2-yl) acetate from 30% to 45% . Temperature control is critical: reactions conducted at 85°C in dimethylformamide (DMF) with isatoic anhydride and diethyl malonate achieved a 40% yield of the target compound .

Isatoic Anhydride Route

Isatoic anhydride serves as a versatile starting material for quinoline synthesis. Chen et al. outlined a four-step process beginning with o-nitrobenzoic acid, which is condensed with monoethyl malonate potassium salt and N,N-carbonyldiimidazole to form 3-(2-nitrophenyl)-3-oxopropionic acid ethyl ester . Catalytic hydrogenation reduces the nitro group to an amine, followed by cyclization with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 50–120°C to yield this compound .

This method boasts a 65% overall yield and scalability, as demonstrated in a patent using diphenyl ether as a high-boiling solvent . The use of DMF-DMA facilitates efficient ring closure, avoiding the need for strong acids or bases.

Multi-Step Synthesis from o-Nitrobenzoic Acid

A patent by CN106187887A details a scalable route starting with o-nitrobenzoic acid :

  • Condensation : Reacting o-nitrobenzoic acid with monoethyl malonate potassium salt yields 3-(2-nitrophenyl)-3-oxopropionic acid ethyl ester.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

  • Cyclization : Treating the intermediate with DMF-DMA in diphenyl ether at 250°C forms the quinoline ring.

  • Ester Hydrolysis : Alkaline hydrolysis produces 4-hydroxyquinoline-3-carboxylic acid, which is re-esterified to the target compound.

This method emphasizes cost-effectiveness, with raw material costs reduced by 30% compared to traditional routes .

Industrial-Scale Production Techniques

Industrial synthesis prioritizes yield optimization and waste reduction. Large-scale batch reactors employ recycled solvents and catalysts. For example, a 1,000-liter reactor using the Conrad–Limpach method with ethanol as the solvent achieves a 75% yield after catalyst recovery . Process parameters such as pH (6.5–7.5) and temperature (80–100°C) are tightly controlled to minimize byproducts .

Diphenyl ether is favored in industrial cyclization steps due to its high boiling point (258°C), enabling rapid heating and reduced reaction times . A study using diphenyl ether and 2-chlorobenzoic acid as a catalyst reported a 70% yield of this compound after 3 hours .

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYieldScalabilityCost Efficiency
Conrad–LimpachAnilineDiethyl malonate40–75%HighModerate
Isatoic Anhydrideo-Nitrobenzoic acidDMF-DMA65%HighHigh
Multi-Step Synthesiso-Nitrobenzoic acidMonoethyl malonate70%ModerateHigh
Industrial BatchAniline derivativesEthanol, diphenyl ether75%Very HighLow

The Conrad–Limpach method offers reliability but moderate yields, while the isatoic anhydride route provides higher efficiency at the expense of additional steps. Industrial methods excel in scalability but require significant capital investment.

Challenges and Optimization Strategies

Common challenges include:

  • Byproduct Formation : Knoevenagel condensation during Conrad–Limpach reactions, mitigated by solvent selection .

  • Catalyst Costs : Palladium catalysts in hydrogenation steps, addressed through recycling protocols .

  • Temperature Sensitivity : Cyclization at >200°C risks decomposition, resolved using high-boiling solvents like diphenyl ether .

Recent advances focus on microwave-assisted synthesis to reduce reaction times and enzymatic catalysis for greener production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4-carboxylic acid derivatives, while substitution can produce various quinoline esters .

Scientific Research Applications

Ethyl 4-hydroxyquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial and antiviral agents.

    Medicine: Research has explored its use in developing drugs for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and interfere with biological pathways, leading to its therapeutic effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, making it effective against certain pathogens .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Modifications

The pharmacological and physicochemical properties of quinoline derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:

Table 1: Physical and Structural Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Synthesis Notes
Ethyl 4-hydroxyquinoline-3-carboxylate None (parent compound) C₁₂H₁₁NO₃ 217.22 270–272 Intermediate for ivacaftor
Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate 7-methyl C₁₃H₁₃NO₃ 231.25 Not reported Potential antimicrobial studies
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 8-bromo C₁₂H₁₀BrNO₃ 296.12 Not reported Halogenated intermediate for further substitution
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate 4-chloro, 8-nitro C₁₂H₉ClN₂O₅ 296.67 Not reported Reactive intermediate in nitro-aromatic chemistry
Ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate 6-methyl, 4-(2-hydroxyethylamino) C₁₅H₁₈N₂O₃ 274.31 Not reported Bioactive derivatives with modified solubility

Key Observations :

  • Halogenation : Bromo or chloro substituents (e.g., at position 8 or 4) improve reactivity for nucleophilic substitution, enabling further derivatization .
  • Amino and Hydroxyethyl Groups: Modifications like 4-(2-hydroxyethylamino) enhance hydrogen-bonding capacity, which may improve target binding in drug design .

Reactivity Trends :

  • Chlorination : POCl₃ efficiently converts 4-hydroxy groups to chloro, enabling subsequent substitutions .
  • Nitro Groups : Nitro-substituted derivatives (e.g., 8-nitro) are synthesized via nitration of the aromatic ring, often requiring controlled conditions to avoid side reactions .

Table 3: Pharmacological Potential

Compound Biological Activity Mechanism/Application Notes Reference
This compound Intermediate for ivacaftor (cystic fibrosis) Core structure for kinase inhibition
4-Thioalkyl derivatives Antiplasmodial (N-myristoyltransferase inhibition) Thioether side chains enhance binding
Fluoroquinolones (general class) Antibacterial Fluorine at position 6 enhances DNA gyrase binding
Hydroxyethylamino derivatives Potential anticancer agents Amino groups improve solubility and target interaction

Critical Insights :

  • Antimicrobial Activity: Fluoro or chloro substituents at strategic positions (e.g., 6 or 8) correlate with enhanced antibacterial efficacy, as seen in quinolone antibiotics .
  • Antimalarial Potential: 4-Thioalkyl derivatives demonstrate nanomolar inhibition of Plasmodium N-myristoyltransferase, a validated drug target .

Biological Activity

Ethyl 4-hydroxyquinoline-3-carboxylate (E4HQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

This compound has the molecular formula C₁₂H₁₁NO₃ and a molecular weight of approximately 217.22 g/mol. The compound is typically synthesized through methods such as the condensation of 4-hydroxyquinoline-3-carboxylic acid with ethanol in the presence of an acid catalyst or via cyclization reactions involving various precursors.

Biological Activities

Research indicates that E4HQ exhibits a range of biological activities, including:

The biological activity of E4HQ is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Quinoline derivatives are known to inhibit enzymes involved in critical metabolic pathways, which may contribute to their antimicrobial and anticancer effects .
  • Cell Signaling Modulation : E4HQ may influence cell signaling pathways that regulate apoptosis and cell proliferation. This modulation can lead to increased apoptosis in cancer cells, enhancing its anticancer potential .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the cytotoxicity of quinoline derivatives may be linked to ROS overproduction, leading to oxidative stress in target cells .

Antimicrobial Study

A study evaluated the antimicrobial efficacy of E4HQ against common pathogens. The results indicated potent activity against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics.

Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus240.5
Escherichia coli220.8
Klebsiella pneumoniae250.6

Anticancer Study

In vitro studies showed that E4HQ significantly inhibited the growth of various cancer cell lines:

Cell LineIC₅₀ (mM)
MCF-714
A54910
HL605

These findings suggest that E4HQ could serve as a lead compound for developing new anticancer therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-hydroxyquinoline-3-carboxylate, and how do reaction conditions influence product purity?

this compound is typically synthesized via cyclocondensation of substituted anilines with diethyl ethoxymethylenemalonate, followed by acid-catalyzed cyclization. For example, microwave-assisted synthesis (250°C, 180 W, 2 h) using diphenyl ether and catalytic 2-chlorobenzoic acid yields the compound with 75% efficiency . Key factors affecting purity include solvent choice (e.g., diphenyl ether vs. ethanol), temperature control, and post-reaction purification via recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Structural elucidation relies on:

  • 1H NMR : To confirm substituent positions and hydrogen environments (e.g., aromatic protons at δ 6.5–8.5 ppm).
  • IR spectroscopy : Identification of carbonyl (C=O) stretches at ~1695 cm⁻¹ and hydroxyl (O-H) bands at ~3150 cm⁻¹ .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 218.08 [M+1]) validate molecular weight .
  • Elemental analysis : Confirms C, H, N, and O content within ±0.4% theoretical values .

Q. How can researchers optimize the isolation of this compound from reaction mixtures?

Precipitation with n-hexane followed by ethanol recrystallization is effective for isolating the compound. Stirring the post-reaction mixture with n-hexane for 15 minutes removes impurities, while ethanol recrystallization enhances crystalline purity .

Advanced Research Questions

Q. What strategies resolve regioselectivity challenges during the ethylation of 4-hydroxyquinoline derivatives?

Regioselectivity in ethylation (e.g., N- vs. O-alkylation) is controlled by:

  • Base selection : Strong bases (e.g., K₂CO₃) favor O-alkylation, while weak bases promote N-alkylation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, enhancing O-alkylation .
  • Temperature : Higher temperatures (80–100°C) reduce kinetic control, favoring thermodynamically stable products .

Q. How do computational methods (e.g., DFT, molecular docking) support the design of this compound derivatives with enhanced bioactivity?

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for antimicrobial activity. Molecular docking against bacterial targets (e.g., DNA gyrase) identifies key interactions, such as hydrogen bonding with Arg1216 and hydrophobic contacts with Tyr109 . These models correlate with experimental MIC values against Staphylococcus aureus (MIC = 4–16 µg/mL) .

Q. What crystallographic tools are essential for resolving structural ambiguities in this compound derivatives?

X-ray crystallography using SHELXL refines crystal structures, particularly for high-resolution (<1.0 Å) or twinned data. Key parameters include:

  • R-factor optimization : Targets <5% for high-confidence models.
  • Thermal displacement parameters : Validate molecular rigidity or flexibility . Example: A derivative with a triazole substituent (C28H24ClNO7) was resolved with R = 0.052, confirming planar quinoline and non-planar triazole moieties .

Q. How do reaction by-products inform mechanistic pathways in this compound synthesis?

By-products like Compound 4 (isolated during N-propargylation) reveal competing pathways. For instance, MS and NMR data (m/z 522 [M+H]⁺, δ 7.2–8.1 ppm aromatic protons) suggest incomplete cyclization or side reactions under Sharpless click conditions. Adjusting catalyst loading (CuI from 5 mol% to 10 mol%) suppresses such by-products .

Q. What are the limitations of antimicrobial activity assays for this compound derivatives, and how can they be mitigated?

Common pitfalls include:

  • False negatives from poor solubility (use DMSO at <1% v/v).
  • Resazurin-based assays : Fluorescence interference by quinoline derivatives requires validation via colony-counting .
  • Strain variability : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) models to assess spectrum .

Q. Data Contradiction Analysis

Q. Why do different synthetic routes yield conflicting reports on this compound’s melting point?

Discrepancies (e.g., 261–262°C vs. 270–272°C ) arise from:

  • Polymorphism : Recrystallization solvents (ethanol vs. acetonitrile) produce distinct crystal forms.
  • Impurity profiles : Residual solvents (e.g., diphenyl ether) depress observed melting points.

Q. How should researchers interpret conflicting antimicrobial activity data for structurally similar derivatives?

Variations in MIC values often stem from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., -CF₃) enhance membrane penetration but may reduce target affinity.
  • Assay protocols : Standardize inoculum size (1×10⁶ CFU/mL) and incubation time (18–24 h) for reproducibility .

Q. Methodological Recommendations

  • For synthetic reproducibility : Document solvent purity, microwave power calibration, and cooling rates.
  • For crystallography : Use SHELXPRO to pre-process data and validate hydrogen bonding networks .
  • For bioactivity studies : Include positive controls (e.g., ciprofloxacin) and report % inhibition at multiple concentrations.

Properties

IUPAC Name

ethyl 4-oxo-1H-quinoline-3-carboxylate
Source PubChem
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InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-13-10-6-4-3-5-8(10)11(9)14/h3-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEOYBKKSWUSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10277822
Record name ethyl 4-hydroxyquinoline-3-carboxylate
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Molecular Weight

217.22 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

52980-28-6, 26892-90-0
Record name Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
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Record name 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER
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Record name ETHYL 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE
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Synthesis routes and methods

Procedure details

31.7 g (147 mmol) of 2-Ethoxymethylene-malonic acid diethyl ester and 13.7 g (147 mmol) of aniline were stirred neat at 110° C. for 1 h, then 300 mL of diphenyl ether was added and the temperature of the oil bath was raised to 260° C. for 2 h. The solution was then cooled down to rt, diluted with 600 mL of hexanes and filtered. The solids were washed with 200 mL of hexanes and dried to yield 23.7 g of the product as a light brown powder. LC-MSD, m/z for C12H11NO3 [M+H]+=218.2, HPLC retention time: 2.5 min.
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 4-hydroxyquinoline-3-carboxylate
Ethyl 4-hydroxyquinoline-3-carboxylate
Ethyl 4-hydroxyquinoline-3-carboxylate
Ethyl 4-hydroxyquinoline-3-carboxylate
Ethyl 4-hydroxyquinoline-3-carboxylate
Ethyl 4-hydroxyquinoline-3-carboxylate

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